molecular formula C24H25ClN2O B14951379 4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline

4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline

Cat. No.: B14951379
M. Wt: 392.9 g/mol
InChI Key: QQAGTFQQNCSTBP-UHFFFAOYSA-N
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Description

4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline core substituted with an azepane-1-carbonyl group, a chlorine atom, and a 2,4-dimethylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Azepane-1-carbonyl Group: This step involves the reaction of the chlorinated quinoline with azepane-1-carbonyl chloride under basic conditions.

    Substitution with the 2,4-Dimethylphenyl Group: The final step includes the substitution reaction with 2,4-dimethylphenyl magnesium bromide (Grignard reagent) to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.

    Pathways Involved: It may inhibit key enzymes involved in cell replication and metabolism, leading to cell death or growth inhibition in microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azepane-1-carbonyl)aniline
  • 4-(3-(4-methoxyphenyl)azepane-1-carbonyl)pyridin-2(1H)-one
  • 4-(azepane-1-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide

Uniqueness

4-(Azepane-1-carbonyl)-6-chloro-2-(2,4-dimethylphenyl)quinoline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core, substituted with an azepane-1-carbonyl group, chlorine atom, and 2,4-dimethylphenyl group, provides a versatile scaffold for further modifications and applications in various fields.

Properties

Molecular Formula

C24H25ClN2O

Molecular Weight

392.9 g/mol

IUPAC Name

azepan-1-yl-[6-chloro-2-(2,4-dimethylphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C24H25ClN2O/c1-16-7-9-19(17(2)13-16)23-15-21(20-14-18(25)8-10-22(20)26-23)24(28)27-11-5-3-4-6-12-27/h7-10,13-15H,3-6,11-12H2,1-2H3

InChI Key

QQAGTFQQNCSTBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCCCCC4)C

Origin of Product

United States

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